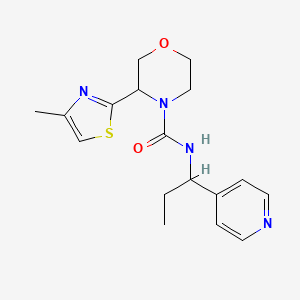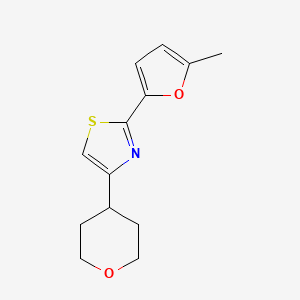![molecular formula C16H17F2NO2S B7633259 4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline is a chemical compound that is widely used in scientific research. It is a member of the aniline family of compounds, which are organic chemicals that contain a phenyl group attached to an amino group. This compound is also known by its chemical name, FMMA, and has several important applications in the field of medicinal chemistry.
作用机制
The mechanism of action of FMMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, FMMA has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can have important physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMMA are still being studied, but it is believed to have several important effects on the body. It has been shown to have anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects. Additionally, FMMA has been shown to have an effect on the immune system, and may be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the primary advantages of using FMMA in laboratory experiments is its relatively simple synthesis method. Additionally, FMMA has been shown to be a highly selective inhibitor of certain enzymes and receptors, making it a valuable tool for studying the structure and function of these proteins. However, one limitation of using FMMA is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving FMMA. One area of interest is the development of new drugs based on the structure of FMMA. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other proteins that it may interact with. Finally, the potential use of FMMA in the treatment of autoimmune diseases and other conditions is an area of ongoing research.
合成方法
The synthesis of FMMA involves several steps, starting with the reaction of 4-fluoroaniline with 5-fluoro-2-methylbenzyl chloride. This reaction yields a compound that is then treated with methylsulfonyl chloride to form the final product, FMMA. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
FMMA has several important applications in scientific research, particularly in the field of medicinal chemistry. One of the primary uses of this compound is as a tool for studying the structure and function of proteins. It has been shown to bind to several important proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression.
属性
IUPAC Name |
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11-3-4-14(17)7-12(11)9-19-16-6-5-15(18)8-13(16)10-22(2,20)21/h3-8,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLHKOSLULLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2=C(C=C(C=C2)F)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)



![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)